Tert-butyl 3-(2,3-dimethoxyphenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2,3-dimethoxyphenyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development. This compound features a piperazine ring substituted with a tert-butyl group and a 2,3-dimethoxyphenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2,3-dimethoxyphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2,3-dimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(2,3-dimethoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Tert-butyl 3-(2,3-dimethoxyphenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Piperazine derivatives have shown activity against various biological targets, including enzymes, receptors, and ion channels, making them valuable in drug discovery .
Industry: The compound is also used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for the synthesis of complex molecules used in different industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 3-(2,3-dimethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness: Tert-butyl 3-(2,3-dimethoxyphenyl)piperazine-1-carboxylate is unique due to the presence of the 2,3-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of compounds with specific biological activities and physicochemical properties .
Properties
Molecular Formula |
C17H26N2O4 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
tert-butyl 3-(2,3-dimethoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O4/c1-17(2,3)23-16(20)19-10-9-18-13(11-19)12-7-6-8-14(21-4)15(12)22-5/h6-8,13,18H,9-11H2,1-5H3 |
InChI Key |
HELSIWDVNXEOAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C(=CC=C2)OC)OC |
Origin of Product |
United States |
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